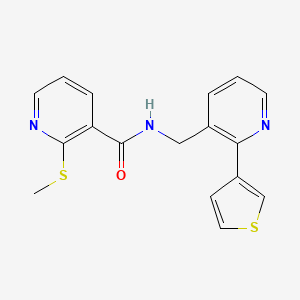

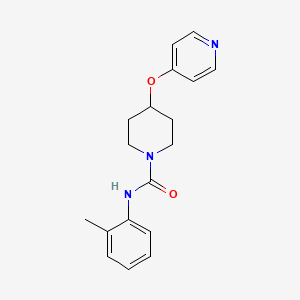

3-(dimethylamino)-N-((5-methylisoxazol-4-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Dimethylamino)-N-((5-methylisoxazol-4-yl)methyl)benzamide, also known as DMXB-A, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as nicotinic acetylcholine receptor agonists and has been shown to have a variety of biochemical and physiological effects.

Scientific Research Applications

Structural and Chemical Characteristics

Research by Rodier et al. (1993) on a similar compound, 2,6-dimethyl-N-(5-methyl-3-isoxazolyl)benzamide, highlighted its molecular structure, showing two approximately planar parts: an N-3-amido-5-methylisoxazole group and a 2,6-dimethylbenzene group. The study revealed an intramolecular C-H...O hydrogen bond contributing to the planarity of the isoxazole group and highlighted the presence of dimers linked by N-H...N hydrogen bonds, indicating potential for further chemical interactions and applications in synthesis processes (Rodier et al., 1993).

Synthesis and Derivatives

The synthesis of novel compounds incorporating the thiazolo[3,2-a]benzimidazole moiety, including E-3-(N,N-Dimethylamino)-1-(3-methylthiazolo[3,2-a]benzimidazol-2-yl)prop-2-en-1-one, was explored by Abdel‐Aziz et al. (2008). This work showcased the potential of such compounds in generating a variety of derivatives through reactions with different amines, indicating versatile applications in medicinal chemistry and drug design (Abdel‐Aziz et al., 2008).

Biological Evaluation and Potential Activities

A study by Alyar et al. (2019) synthesized new Schiff bases derived from sulfamethoxazole and sulfisoxazole, including derivatives closely related to 3-(dimethylamino)-N-((5-methylisoxazol-4-yl)methyl)benzamide. These compounds were evaluated for their enzyme inhibition activities, demonstrating moderate effects against bacterial and fungal species. The research presents insights into the compound's potential biological activities and its application in developing new therapeutic agents (Alyar et al., 2019).

Application in Synthesizing Complex Molecules

Parallel solution phase synthesis research by Pirc et al. (2003) on related compounds, such as benzyl (3S,4E)-4-[(dimethylamino)methylidene]-5-oxotetrahydrofuran-3-ylcarbamate, demonstrated the methodology for generating diverse chemical entities from simple starting materials. This study underscores the significance of this compound and its analogs in facilitating the synthesis of complex molecules for various scientific and pharmaceutical applications (Pirc et al., 2003).

Properties

IUPAC Name |

3-(dimethylamino)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c1-10-12(9-16-19-10)8-15-14(18)11-5-4-6-13(7-11)17(2)3/h4-7,9H,8H2,1-3H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZUWKXFRGBFXDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)CNC(=O)C2=CC(=CC=C2)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-((3-carbamoyl-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2777508.png)

![4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide](/img/structure/B2777512.png)

![2,4-dichloro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2777514.png)

![N-(4-bromophenyl)-4-[4-(dipropylamino)benzenecarbothioyl]piperazine-1-carbothioamide](/img/structure/B2777516.png)

![2-(4-Chlorophenyl)-1-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B2777519.png)

![(E)-2-cyano-3-[2,5-dimethyl-1-(oxolan-2-ylmethyl)pyrrol-3-yl]-N-[[4-(pyrazol-1-ylmethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2777523.png)

![N'-(3,5-dimethylphenyl)-N-methyl-N-(2-{[(4-nitrophenyl)sulfonyl][4-(trifluoromethyl)benzyl]amino}ethyl)ethanimidamide](/img/structure/B2777525.png)